5-Bromo-2-fluoro-3-iodopyridine
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Overview
Description
5-Bromo-2-fluoro-3-iodopyridine is a heterocyclic organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to a pyridine ring. The unique combination of these halogens imparts distinct chemical properties to the compound, making it valuable in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Halogen Exchange Reaction: One common method involves the halogen exchange reaction where 2,5-dibromopyridine reacts with sodium iodide in the presence of a suitable solvent like acetonitrile.
Lithiation and Iodination: Another method involves the lithiation of 5-bromo-2-fluoropyridine followed by iodination.
Industrial Production Methods: Industrial production of this compound often involves large-scale halogen exchange reactions due to their efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yields and purity of the final product.
Types of Reactions:
Substitution Reactions: this compound undergoes various substitution reactions, particularly nucleophilic aromatic substitution, where the halogen atoms can be replaced by other nucleophiles.
Cross-Coupling Reactions: The compound is also a suitable substrate for cross-coupling reactions such as Suzuki-Miyaura coupling, where it reacts with aryl boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium iodide, potassium fluoride, and other nucleophiles in polar aprotic solvents.
Cross-Coupling: Palladium catalysts, aryl boronic acids, and bases like potassium carbonate in solvents like tetrahydrofuran or dimethylformamide.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include various substituted pyridines.
Coupling Products: Biaryl compounds formed through cross-coupling reactions.
Mechanism of Action
Target of Action
Fluorinated pyridines, a category that includes this compound, are often used in the synthesis of various biologically active compounds .
Mode of Action
It’s known that fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Biochemical Pathways
Fluoropyridines are often used in the synthesis of various biologically active compounds, suggesting they may interact with a wide range of biochemical pathways .
Scientific Research Applications
5-Bromo-2-fluoro-3-iodopyridine is utilized in various fields of scientific research:
Biology: The compound is used in the synthesis of biologically active molecules that can act as enzyme inhibitors or receptor modulators.
Medicine: It is involved in the development of diagnostic agents and therapeutic drugs, particularly those targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
5-Bromo-2-fluoropyridine: Lacks the iodine atom, making it less versatile in certain reactions.
5-Bromo-2-iodopyridine: Lacks the fluorine atom, affecting its reactivity and selectivity in certain synthetic applications.
2-Bromo-5-fluoropyridine: The positions of the bromine and fluorine atoms are reversed, leading to different reactivity patterns.
Uniqueness: 5-Bromo-2-fluoro-3-iodopyridine’s unique combination of bromine, fluorine, and iodine atoms provides a distinct reactivity profile, making it a valuable intermediate in the synthesis of complex organic molecules. Its ability to undergo selective substitution and cross-coupling reactions sets it apart from other halogenated pyridines.
Properties
IUPAC Name |
5-bromo-2-fluoro-3-iodopyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrFIN/c6-3-1-4(8)5(7)9-2-3/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVDATZWZGDTYDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1I)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrFIN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.88 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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